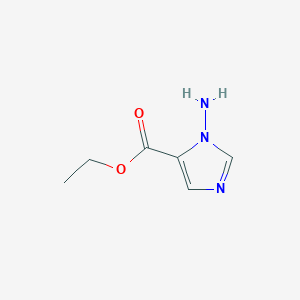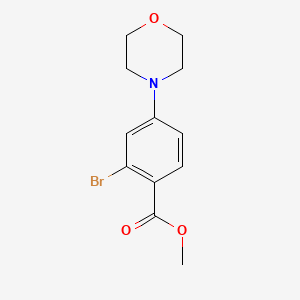
Methyl 2-bromo-4-morpholinobenzenecarboxylate
Descripción general
Descripción
“Methyl 2-bromo-4-morpholinobenzenecarboxylate” is a chemical compound with the molecular formula C12H14BrNO3 and a molecular weight of 300.15 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-4-morpholinobenzenecarboxylate” is represented by the formula C12H14BrNO3 . This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms.Aplicaciones Científicas De Investigación
Synthesis and Chemical Modification
Synthetic Applications : Methyl 2-bromo-4-morpholinobenzenecarboxylate is a versatile chemical used in various synthetic applications. It's a key ingredient in synthesizing compounds with potential antimicrobial and analgesic properties. For instance, it's used in the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for synthesizing potent antimicrobials including arecoline derivatives, phendimetrazine, and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007). Moreover, it's utilized in creating (E)-4-morpholine-2-butenoic acid hydrochloride, a compound synthesized from morpholine and 4-bromo-2-butenoic acid methyl ester, further highlighting its role in diverse chemical syntheses (Fang-li, 2012).
Chemical Modification : The compound's involvement in chemical modifications is evident from its use in the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone and known for its antidepressant activities (Yuan, 2012). This indicates the potential of Methyl 2-bromo-4-morpholinobenzenecarboxylate in creating compounds with therapeutic effects.
Role in Scientific Research
Biological Applications : In the realm of biological applications, the compound is instrumental in the development of novel 2-methyl-quinazolin-4(3H)-ones with significant analgesic, anti-inflammatory, antibacterial, and antifungal activities. This demonstrates its role in creating compounds with diverse biological effects, emphasizing its importance in scientific research and potential therapeutic applications (Panneerselvam, Pradeepchandran, & Sridhar, 2003).
Photopolymerization : The compound's utility extends to material science, particularly in photopolymerization processes. It's used in the photopolymerization of methyl methacrylate, where it acts as a photoinitiator in the presence of morpholine–bromine charge transfer complex. This highlights its role in initiating polymerization processes, which is crucial in material manufacturing and engineering (Ghosh & Pal, 1998).
Propiedades
IUPAC Name |
methyl 2-bromo-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFNFAXOFLZORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1452796.png)
![Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate](/img/structure/B1452798.png)
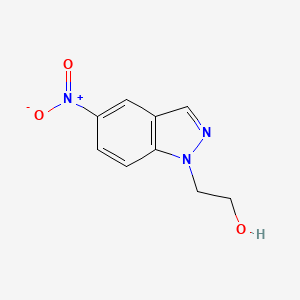

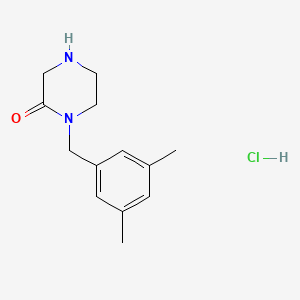

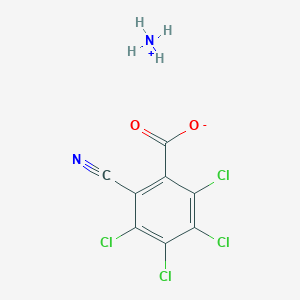
![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)

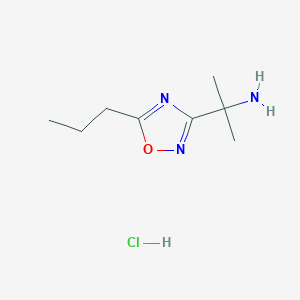
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1452809.png)
